N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide
Overview
Description
CBT is a chemical compound that belongs to the class of thiadiazoles and has a molecular formula of C15H10ClN5O3S. It was first synthesized by researchers at the University of California, Los Angeles (UCLA) in 2008. Since then, CBT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of CBT is not fully understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This results in the inhibition of various cellular processes, including DNA synthesis and protein synthesis.
Biochemical and physiological effects:
CBT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CBT inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, including histone deacetylases and carbonic anhydrases. In vivo studies have shown that CBT exhibits anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
CBT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, CBT has some limitations as well. It is relatively unstable and can decompose over time, which can affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on CBT. One direction is to further investigate its potential applications in medicinal chemistry, particularly for the treatment of cancer. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of enzymes. Additionally, research could focus on improving the stability of CBT, which would make it more suitable for use in lab experiments. Finally, research could explore the potential of CBT as a tool for studying various cellular processes and signaling pathways.
In conclusion, CBT is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CBT could lead to the development of new drugs and tools for studying various cellular processes.
Scientific Research Applications
CBT has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, CBT has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In biochemistry, CBT has been used as a tool to study the mechanism of action of various enzymes. In pharmacology, CBT has been studied for its potential as a drug candidate for the treatment of various diseases.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-13-7-2-1-4-11(13)9-25-16-20-19-15(26-16)18-14(22)10-5-3-6-12(8-10)21(23)24/h1-8H,9H2,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVRYTBDAPGUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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